1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
2-[(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-17-12-14(19-16-7-1-2-11-22(16)17)13-20-8-5-6-15(18(20)24)27(25,26)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDLKXOBGOFLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of pyrrolidine-2-carbaldehyde with a sulfonyl chloride derivative, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydroxyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth .
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. The presence of the pyrido-pyrimidine core in this compound suggests potential efficacy against bacterial and fungal infections. Preliminary assays have demonstrated that related compounds possess broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
Compounds containing pyrrolidine and pyrimidine rings have been investigated for their anti-inflammatory properties. The sulfonyl group may enhance the compound's ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX). Molecular docking studies have suggested favorable interactions between similar compounds and these enzymes, indicating potential for dual inhibition .
Case Studies
Mechanism of Action
The mechanism of action of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Differentiators of the Target Compound
Pyrrolidine Sulfonamide vs. Piperazine/Morpholine Derivatives: The pyrrolidine-1-sulfonyl group distinguishes the target compound from analogs with piperazine (e.g., ) or morpholine substituents.
Dihydropyridin-2-one vs. Aromatic Cores :
The partially saturated dihydropyridin-2-one ring may confer conformational flexibility absent in fully aromatic systems (e.g., ), possibly allowing better adaptation to enzyme active sites.
Absence of Halogen Substituents :
Unlike fluorinated derivatives (e.g., ), the target compound lacks halogen atoms, which could reduce off-target interactions but also diminish lipophilicity.
Hypothetical Pharmacological Implications
While pharmacological data for the target compound are unavailable, structural trends from analogs suggest:
- Kinase Inhibition: Pyrido-pyrimidinones are prevalent in kinase inhibitors (e.g., PI3K/mTOR). The sulfonamide group may mimic ATP’s phosphate-binding interactions .
- Antimicrobial Activity: Thioxo-thiazolidinone analogs (e.g., ) exhibit antimicrobial properties; the sulfonamide could similarly disrupt microbial enzymes.
Biological Activity
The compound 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule with potential biological activities that have garnered interest in pharmaceutical research. Its unique structure incorporates a pyrido-pyrimidine core, which is often associated with various biological effects, including antitumor and anti-inflammatory properties.
- Molecular Formula : C23H20N4O5S2
- Molecular Weight : 496.56 g/mol
- CAS Number : 575466-06-7
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Notably, studies have indicated that derivatives of pyrido[1,2-a]pyrimidines can act as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. Activation of PKM2 can influence cancer cell metabolism and proliferation, making it a target for antitumor therapies .
Antitumor Activity
Research has shown that compounds related to the pyrido[1,2-a]pyrimidine structure can selectively activate PKM2, leading to altered metabolic pathways in cancer cells. For instance, in a study focusing on PKM2 activators, it was found that these compounds could induce apoptosis in cancer cells through metabolic reprogramming .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Inhibitors targeting human leukocyte elastase (HLE) have been explored for their potential to treat chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Similar structures have demonstrated significant inhibition of HLE activity, which is crucial in managing inflammation .
Case Studies and Research Findings
Q & A
Q. What are the critical steps in synthesizing 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including:
- Functional group introduction : The pyrrolidine-1-sulfonyl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like triethylamine .
- Cyclization : Formation of the pyrido[1,2-a]pyrimidin core under reflux with polar aprotic solvents (e.g., DMF or DMSO) and controlled temperature (80–120°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity .
Key optimization parameters : Reaction time (monitored via TLC), stoichiometry of sulfonylating agents, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., dihydropyridin-2-one proton signals at δ 5.5–6.2 ppm, sulfonyl group absence of protons) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
- X-ray crystallography : Resolve 3D conformation using SHELXL (for small-molecule refinement) to validate stereochemistry and bond angles .
Q. What chromatographic techniques are most effective for isolating intermediates during synthesis?
- Flash chromatography : For rapid separation of polar intermediates (e.g., sulfonamide intermediates) using silica gel and ethyl acetate/hexane gradients .
- HPLC : For final purification (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to remove trace impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian 16 can model sulfonyl group charge distribution and hydrogen-bonding potential .
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases) based on pyrido[1,2-a]pyrimidin’s π-π stacking and sulfonyl’s polar interactions .
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Mechanistic deconvolution :
- Compare IC₅₀ values in enzyme inhibition assays vs. cell viability assays (e.g., MTT). Discrepancies may arise from poor membrane permeability or off-target effects .
- Use fluorescent probes (e.g., BODIPY-labeled analogs) to track cellular uptake via confocal microscopy .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites in cell lysates .
Q. How can regioselectivity challenges in functionalizing the pyrido[1,2-a]pyrimidin core be addressed?
- Directing group strategies : Install temporary groups (e.g., nitro or acetyl) to steer sulfonation or alkylation to the 2- or 3-position, followed by removal .
- Metal-catalyzed C–H activation : Pd(OAc)₂ or Ru catalysts enable selective functionalization under mild conditions .
Q. What experimental designs minimize byproduct formation during sulfonylation?
- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., sulfonyl chloride:amine base), temperature, and solvent polarity .
- In situ quenching : Add scavengers (e.g., polymer-bound dimethylamine) to trap excess sulfonylating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
